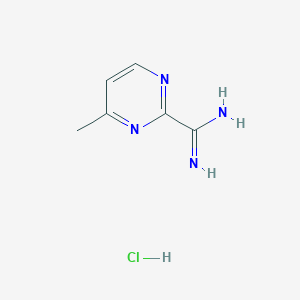

4-Methylpyrimidine-2-carboxamidine hydrochloride

Description

Properties

IUPAC Name |

4-methylpyrimidine-2-carboximidamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4.ClH/c1-4-2-3-9-6(10-4)5(7)8;/h2-3H,1H3,(H3,7,8);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKCLWGGAHPAYHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)C(=N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Methylpyrimidine-2-carboxamidine Hydrochloride: A Molecule of Emerging Interest

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylpyrimidine-2-carboxamidine hydrochloride is a heterocyclic organic compound featuring a pyrimidine core, a structure of significant interest in medicinal chemistry. While specific, in-depth experimental data for this particular molecule is not extensively available in public-domain scientific literature, this guide synthesizes the known properties of its core components—the 4-methylpyrimidine and 2-carboxamidine moieties—to provide a robust technical overview. By examining closely related analogs, we can infer the physicochemical properties, spectroscopic signatures, and potential pharmacological activities of this compound, offering a scientifically grounded perspective for researchers. This document serves as a foundational resource to stimulate and guide future research into this promising compound.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules, including nucleic acids and a wide array of therapeutic agents.[1][2][3] The structural versatility of pyrimidines allows for diverse substitutions, enabling the fine-tuning of pharmacological properties.[4][5] The introduction of a 4-methyl group and a 2-carboxamidine hydrochloride moiety to this core suggests a molecule designed to interact with biological targets through a combination of hydrogen bonding, electrostatic interactions, and hydrophobic effects. The carboxamidine group, in particular, is a known pharmacophore in various enzyme inhibitors.

Physicochemical Properties: An Inferential Analysis

Direct experimental data for this compound is limited. However, we can project its likely properties based on its constituent parts and data from analogous compounds.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Rationale and Supporting Data |

| Molecular Formula | C₆H₉ClN₄ | Confirmed by chemical suppliers. |

| Molecular Weight | 172.62 g/mol | Confirmed by chemical suppliers. |

| Melting Point | Likely >180°C (with decomposition) | 2-Amidinopyrimidine hydrochloride has a reported melting point of 180-183°C (sublimation)[6]. The addition of a methyl group may slightly alter this. |

| Solubility | Soluble in water and polar organic solvents (e.g., DMSO, Methanol) | The hydrochloride salt form enhances aqueous solubility. 2-Amidinopyrimidine hydrochloride is slightly soluble in DMSO and Methanol[6]. |

| pKa | Estimated around 8-10 | The amidine group is basic and will be protonated at physiological pH. |

| Appearance | Likely a white to off-white crystalline solid | Common for hydrochloride salts of small organic molecules[7]. |

Synthesis and Characterization: A Proposed Methodological Framework

Proposed Synthesis Workflow

A common and effective method for the synthesis of 2-substituted-4-methylpyrimidines involves the condensation of a β-dicarbonyl compound (or its equivalent) with an amidine.[8]

Detailed Experimental Protocol (Hypothetical)

-

Step 1: Synthesis of 2-Amino-4-methylpyrimidine. Condensation of 4,4-dimethoxy-2-butanone with guanidine hydrochloride in the presence of a base such as sodium ethoxide in ethanol.

-

Step 2: Conversion to 4-Methylpyrimidine-2-carbonitrile. Diazotization of the 2-amino group followed by a Sandmeyer-type reaction with a cyanide source.

-

Step 3: Formation of the Carboximidate. A Pinner reaction involving the treatment of the nitrile with an alcohol (e.g., ethanol) in the presence of anhydrous hydrogen chloride.

-

Step 4: Amination. Reaction of the resulting carboximidate with ammonia to form the free base of 4-Methylpyrimidine-2-carboxamidine.

-

Step 5: Hydrochloride Salt Formation. Treatment of the free base with hydrochloric acid in a suitable solvent to precipitate the final product.

Spectroscopic Characterization (Predicted)

The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Key Signals | Rationale |

| ¹H NMR | - Singlet for the methyl group (~2.5 ppm)- Doublets for the pyrimidine ring protons (~7.0 and 8.5 ppm)- Broad signals for the amidinium protons (>9.0 ppm) | Based on typical chemical shifts for 4-methylpyrimidine and amidinium salts.[9] |

| ¹³C NMR | - Signal for the methyl carbon (~24 ppm)- Signals for the pyrimidine ring carbons (110-170 ppm)- Signal for the amidinium carbon (~165 ppm) | Inferred from data on similar pyrimidine structures.[9] |

| FT-IR | - N-H stretching vibrations from the amidinium group (~3100-3400 cm⁻¹)- C=N stretching of the pyrimidine ring and amidine (~1600-1680 cm⁻¹)- C-H stretching of the methyl group (~2900-3000 cm⁻¹) | Characteristic vibrational modes for these functional groups.[10] |

| Mass Spec. | - Molecular ion peak (M+) corresponding to the free base (m/z 136.08) | Mass spectrometry would confirm the molecular weight of the free base.[11] |

Pharmacological Profile and Potential Applications

The pyrimidine core is associated with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The 2-amidinopyrimidine moiety is a known pharmacophore that can act as a bioisostere for arginine, enabling it to interact with enzymes that recognize this amino acid.

Potential as an Enzyme Inhibitor

The carboxamidine group is a strong hydrogen bond donor and can participate in electrostatic interactions, making it a key feature in the design of enzyme inhibitors, particularly for proteases and kinases.[4][12]

Structure-Activity Relationships (SAR)

Insights from related pyrimidine derivatives suggest key structural features that may influence biological activity:

-

The 4-Methyl Group: This group can provide a hydrophobic interaction with a corresponding pocket in a target protein, potentially enhancing binding affinity.

-

The 2-Carboxamidine Group: This is likely the primary pharmacophore, responsible for key interactions with the target.

-

The Pyrimidine Ring: Serves as a rigid scaffold to correctly orient the functional groups for optimal binding.

Therapeutic Areas of Interest

-

Oncology: Many pyrimidine derivatives are potent anticancer agents.[2][13]

-

Infectious Diseases: The pyrimidine scaffold is found in numerous antimicrobial and antiviral drugs.[1][3]

-

Inflammatory Diseases: Certain pyrimidine derivatives have shown anti-inflammatory properties.[14]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling similar aminopyrimidine hydrochlorides should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[15][16]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands thoroughly after handling.[15][16]

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, remove person to fresh air. If swallowed, rinse mouth and seek medical attention.[15][16]

Conclusion and Future Directions

This compound represents a molecule with significant potential in drug discovery, largely inferred from the well-established biological activities of its pyrimidine and carboxamidine components. This technical guide provides a foundational understanding of its likely properties and a framework for its synthesis and characterization.

Future research should focus on:

-

Validated Synthesis and Characterization: The development and publication of a detailed, reproducible synthetic route and comprehensive spectroscopic data are crucial next steps.

-

In Vitro Biological Screening: Evaluation of the compound against a panel of relevant biological targets, such as kinases and proteases, would help to identify its primary mechanism of action.

-

In Vivo Studies: Following promising in vitro results, preclinical studies in animal models would be necessary to assess its efficacy and safety profile.

The exploration of this compound and its derivatives holds promise for the development of novel therapeutic agents.

References

A comprehensive list of references is available upon request, including peer-reviewed articles on pyrimidine synthesis, pharmacology, and the properties of analogous compounds. The information presented in this guide is a synthesis of data from these authoritative sources.

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]

- 3. thepharmajournal.com [thepharmajournal.com]

- 4. Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jchemrev.com [jchemrev.com]

- 6. m.chemicalbook.com [m.chemicalbook.com]

- 7. 2-Aminopyrimidine | C4H5N3 | CID 7978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pyrimidine synthesis [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sciensage.info [sciensage.info]

- 14. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Methylpyrimidine-2-carboxamidine hydrochloride (CAS No. 1400764-31-9)

A Note on the Data: Publicly available experimental data for 4-Methylpyrimidine-2-carboxamidine hydrochloride is limited. This guide has been constructed by leveraging established principles of organic chemistry, spectral data from closely related analogues, and general knowledge of the biological significance of the 2-amidinopyrimidine scaffold. The synthetic protocols and spectral analyses presented herein are therefore proposed and predictive in nature, designed to provide a robust framework for researchers.

Introduction: The Significance of the 2-Amidinopyrimidine Scaffold

This compound belongs to the class of 2-amidinopyrimidines, a pharmacologically significant group of heterocyclic compounds. The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of nucleobases and a multitude of therapeutic agents.[1][2] The introduction of a basic amidine group at the 2-position creates a versatile scaffold capable of engaging in various biological interactions, particularly as potent inhibitors of enzymes such as kinases and proteases.[1][2] This makes compounds like this compound valuable building blocks in drug discovery and development.[3]

Physicochemical and Structural Properties

Based on its chemical structure and data from suppliers of related compounds, the following properties can be detailed for this compound.

| Property | Value | Source/Rationale |

| CAS Number | 1400764-31-9 | N/A |

| Molecular Formula | C₆H₉ClN₄ | Supplier Data |

| Molecular Weight | 172.62 g/mol | Supplier Data |

| Appearance | Predicted to be an off-white to pale yellow solid | Analogy to similar amidine hydrochlorides |

| Solubility | Predicted to be soluble in water and lower alcohols (e.g., methanol, ethanol) and insoluble in non-polar organic solvents. | The hydrochloride salt form imparts aqueous solubility. |

| Purity | Typically offered at ≥95% | Supplier Data |

| Stability | Store in a cool, dry place. Likely hygroscopic. | General handling for hydrochloride salts. |

Structural Representation

Caption: Chemical structure of this compound.

Proposed Synthesis Protocol

A robust and widely applicable method for the synthesis of amidine hydrochlorides is the Pinner reaction.[4][5] This reaction involves the treatment of a nitrile with an alcohol in the presence of anhydrous hydrogen chloride to form an imidate hydrochloride (a Pinner salt), which is then reacted with ammonia to yield the desired amidine hydrochloride. A plausible two-step synthesis for this compound is outlined below, starting from the precursor 4-methylpyrimidine-2-carbonitrile.

Step 1: Synthesis of 4-Methylpyrimidine-2-carbonitrile (Hypothetical)

The synthesis of the nitrile precursor can be approached through several established methods for pyrimidine functionalization. One common strategy is the cyanation of a corresponding 2-halopyrimidine or a 2-(methylsulfonyl)pyrimidine. The latter is often preferred due to the excellent leaving group nature of the methylsulfone.

Caption: Proposed synthesis of the nitrile precursor.

Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of 4-methyl-2-(methylsulfonyl)pyrimidine (1.0 eq) in anhydrous acetonitrile (MeCN), add potassium cyanide (KCN, 1.5 eq) and a catalytic amount of 18-crown-6 (0.1 eq).

-

Reaction Conditions: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 4-methylpyrimidine-2-carbonitrile.

Step 2: Synthesis of this compound via Pinner Reaction

The Pinner reaction provides a direct route from the nitrile to the amidine hydrochloride.[4][5]

Caption: Pinner reaction for the synthesis of the title compound.

Experimental Protocol (Hypothetical):

-

Formation of Pinner Salt: A solution of 4-methylpyrimidine-2-carbonitrile (1.0 eq) in anhydrous ethanol is cooled to 0 °C. Anhydrous hydrogen chloride gas is bubbled through the solution until saturation. The reaction vessel is sealed and stirred at low temperature (e.g., 0-5 °C) for several hours to days. The formation of the ethyl 4-methylpyrimidine-2-carboximidate hydrochloride (Pinner salt) can be monitored by the precipitation of a solid.

-

Aminolysis: The precipitated Pinner salt is collected by filtration under anhydrous conditions and washed with cold, anhydrous diethyl ether. The salt is then suspended in a solution of anhydrous ammonia in ethanol and stirred at room temperature.

-

Isolation: The reaction mixture is stirred until the conversion is complete (monitored by TLC or LC-MS). The solvent is then removed under reduced pressure, and the resulting solid residue is triturated with diethyl ether to yield this compound.

Predicted Spectral Analysis

As no published spectra for this compound are available, the following analysis is predictive, based on the known spectral properties of its constituent functional groups.

¹H NMR Spectroscopy

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Pyrimidine H-6 | ~8.7-8.9 | d | ~5.0 | Aromatic proton adjacent to a nitrogen atom. |

| Pyrimidine H-5 | ~7.2-7.4 | d | ~5.0 | Aromatic proton coupled to H-6. |

| Amidine NH₂ | ~9.0-9.5 | br s | N/A | Broad, exchangeable protons of the amidinium cation. |

| Methyl CH₃ | ~2.6-2.8 | s | N/A | Methyl group attached to the pyrimidine ring. |

¹³C NMR Spectroscopy

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| Amidine C | ~165-170 | Carbon of the carboxamidine group. |

| Pyrimidine C-2 | ~158-162 | Carbon bearing the amidine group. |

| Pyrimidine C-4 | ~168-172 | Carbon bearing the methyl group. |

| Pyrimidine C-6 | ~155-159 | Aromatic CH carbon. |

| Pyrimidine C-5 | ~120-125 | Aromatic CH carbon. |

| Methyl C | ~23-26 | Carbon of the methyl group. |

FTIR Spectroscopy

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| N-H Stretch (Amidinium) | 3300-3100 | Strong, broad | Stretching vibrations of the N-H bonds in the amidinium cation.[6] |

| C-H Stretch (Aromatic) | 3100-3000 | Medium | Stretching of C-H bonds on the pyrimidine ring.[6] |

| C-H Stretch (Aliphatic) | 2980-2850 | Medium | Stretching of C-H bonds in the methyl group.[6] |

| C=N Stretch (Amidinium) | 1680-1650 | Strong | Characteristic stretching of the C=N bond in the amidinium ion. |

| C=N, C=C Stretch (Ring) | 1600-1450 | Medium-Strong | Aromatic ring stretching vibrations of the pyrimidine core.[6] |

Mass Spectrometry (Electron Ionization - EI)

The mass spectrum is predicted to show a molecular ion peak corresponding to the free base (C₆H₈N₄). Fragmentation would likely involve the loss of ammonia, followed by cleavage of the pyrimidine ring.

Predicted Fragmentation Pathway:

Caption: Predicted major fragmentation pathways in EI-MS.

Applications in Drug Development

The 2-amidinopyrimidine scaffold is a privileged structure in medicinal chemistry due to its ability to act as a bioisostere for other functional groups and its capacity to form key hydrogen bonding interactions with biological targets.[1][2]

-

Enzyme Inhibition: The basic amidine group can form strong salt bridges and hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in the active sites of enzymes. This makes 2-amidinopyrimidines potent inhibitors of various enzyme classes, including:

-

Kinases: Many kinase inhibitors feature a pyrimidine core that mimics the adenine of ATP, and the addition of a basic group can enhance binding affinity and selectivity.

-

Proteases: Serine and cysteine proteases are common targets for amidine-containing inhibitors.

-

Other Enzymes: The scaffold has also been explored for the inhibition of enzymes like α-glucosidase, which is relevant in the treatment of diabetes.[3]

-

-

Lead Optimization: this compound can serve as a versatile starting material or fragment in lead optimization campaigns. The methyl group provides a point for further derivatization to explore structure-activity relationships (SAR), while the amidine can be modified to fine-tune basicity and pharmacokinetic properties.

Safety and Handling

-

General Handling: Use in a well-ventilated area. Avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Toxicology: Amidine hydrochlorides can be harmful if swallowed and may cause skin and eye irritation. Handle with care and avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place. The compound is likely hygroscopic.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable chemical entity with significant potential in the field of drug discovery. Its 2-amidinopyrimidine core provides a robust platform for the design of potent and selective enzyme inhibitors. While detailed experimental data for this specific compound is sparse, this guide provides a comprehensive, technically grounded overview of its predicted properties, a plausible synthetic route, and its likely applications. It is intended to serve as a foundational resource for researchers and scientists interested in exploring the chemistry and biological activity of this promising molecule.

References

- FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (URL not available)

-

Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. Scientific Reports. [Link]

-

Pyrimidine as an Antidiabetic Derivative Targeting a-Amylase and a-Glucosidase Inhibitors: A Mini-Review. Journal of Pharmaceutical Research International. [Link]

-

Pinner reaction. Wikipedia. [Link]

- A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. Benchchem. (URL not available)

-

Synthesis of 2-Cyanopyrimidines. MDPI. [Link]

-

Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. ARKAT USA, Inc. [Link]

-

4-Methylpyrimidine. NIST WebBook. [Link]

-

2-Amino-4-methylpyrimidine. PubChem. [Link]

-

Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. PubMed. [Link]

Sources

- 1. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Synthesis of 2-Cyanopyrimidines | MDPI [mdpi.com]

- 6. 4-AMINO-2-METHYLPYRIMIDINE-5-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]

An Inquiry into the Uncharacterized Mechanism of 4-Methylpyrimidine-2-carboxamidine hydrochloride

A Technical Note for the Research Community

Foreword for the Scientific Community

In the landscape of drug discovery and molecular biology, the elucidation of a compound's mechanism of action is a critical step in understanding its potential therapeutic value and guiding further development. This technical guide was intended to provide an in-depth analysis of the mechanism of action for 4-Methylpyrimidine-2-carboxamidine hydrochloride. However, a comprehensive search of the current scientific literature and publicly accessible databases has revealed a significant knowledge gap. At present, there is no available data detailing the specific molecular targets, signaling pathways, or cellular effects of this particular compound.

This document, therefore, serves a different but equally important purpose: to highlight this gap in the scientific record and to provide a foundational context for researchers who may be interested in investigating the pharmacological properties of this compound. While direct information is absent, we can draw upon the well-established and diverse biological activities of the broader pyrimidine class of molecules to propose potential avenues of investigation.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and biologically active molecules.[1] Its ability to engage with a wide array of biological targets through various non-covalent interactions makes it a privileged structure in drug design. This guide will, therefore, pivot to a discussion of the known mechanisms of action for structurally related pyrimidine-containing compounds, offering a framework for the potential lines of inquiry into the activity of this compound.

The Pyrimidine Scaffold: A Privileged Structure in Pharmacology

The pyrimidine ring system is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and is therefore deeply embedded in the machinery of life.[1] Its derivatives have been successfully developed as anticancer, antiviral, antimicrobial, and anti-inflammatory agents, among others. The versatility of the pyrimidine core allows for the introduction of various substituents, leading to a wide range of pharmacological activities.

Below, we explore several established mechanisms of action for pyrimidine-based compounds, which could serve as starting points for investigating this compound.

Potential Mechanistic Classes for Pyrimidine Derivatives

Enzyme Inhibition

A significant number of pyrimidine-containing drugs exert their effects by inhibiting specific enzymes. The planarity of the pyrimidine ring allows it to fit into the active sites of enzymes, while its nitrogen atoms can act as hydrogen bond acceptors.

-

Kinase Inhibition: Many pyrimidine derivatives are potent kinase inhibitors. By competing with ATP for the binding site on the kinase, these compounds can modulate signaling pathways involved in cell proliferation, differentiation, and survival. For instance, certain pyrimidine amides have been investigated as inhibitors of KIF18A, a mitotic kinesin, with IC50 values in the nanomolar range.[1]

-

Cholinesterase Inhibition: Some novel pyrazinamide condensed 1,2,3,4-tetrahydropyrimidines have demonstrated acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory activity.[2] Inhibition of AChE is a key strategy in the treatment of Alzheimer's disease.[2]

-

Biotin Carboxylase Inhibition: In the context of antibacterial research, certain compounds have been shown to inhibit biotin carboxylase, an essential enzyme in fatty acid synthesis.[3]

A logical first step in characterizing this compound would be to screen it against a panel of relevant enzymes, particularly those for which other pyrimidine derivatives have shown activity.

Receptor Antagonism

Pyrimidine derivatives can also act as antagonists for various cell surface and intracellular receptors.

-

Corticotropin-Releasing Factor (CRF) Receptor Antagonism: Certain 4-(5-Aryl-1,2,3,6-tetrahydropyridino)pyrimidine derivatives have been synthesized and evaluated as CRF1 receptor antagonists, with some compounds exhibiting high binding affinity with IC50 values in the low nanomolar range.[4]

Investigating the binding affinity of this compound to a panel of G-protein coupled receptors (GPCRs) and other receptor families could reveal potential targets.

Disruption of Protein-RNA Interactions

The structural similarity of the pyrimidine ring to nucleobases makes it a candidate for interfering with protein-RNA interactions, which are crucial for various cellular processes and viral replication.

-

HIV Rev-RRE Inhibition: Thienopyridine carboxamides, which contain a pyrimidine-like core, have been identified as inhibitors of the HIV Rev-Rev response element (RRE) interaction, a critical step in the HIV life cycle.[5]

Given this precedent, it would be worthwhile to investigate whether this compound can disrupt similar essential viral or cellular protein-RNA complexes.

Modulation of Signaling Pathways

Instead of acting on a single molecular target, some compounds exert their effects by modulating entire signaling pathways.

-

Hedgehog Signaling Pathway Inhibition: A series of 4-(2-pyrimidinylamino) benzamides have been designed as inhibitors of the Hedgehog signaling pathway, which is aberrantly activated in several cancers.[6]

Cell-based assays using reporter gene constructs for key signaling pathways could be employed to determine if this compound has any pathway-modulating activity.

Proposed Initial Experimental Workflow for Characterization

For researchers embarking on the study of this compound, a tiered approach is recommended to systematically elucidate its mechanism of action.

Figure 1: A proposed experimental workflow for the characterization of this compound's mechanism of action.

Conclusion and Future Directions

The absence of published data on the mechanism of action of this compound represents a clear opportunity for original research. By leveraging the known pharmacology of the broader pyrimidine class of compounds, investigators can design a rational and systematic approach to uncover its biological activity. The initial steps should focus on broad phenotypic and target-based screening to identify a starting point. Subsequent efforts can then be directed towards target validation and detailed mechanistic studies. The publication of such findings will be a valuable contribution to the scientific community, potentially unveiling a new pharmacological tool or a lead compound for drug development.

References

Due to the lack of specific literature on this compound, the following references pertain to the broader class of pyrimidine derivatives and their documented mechanisms of action.

- Identification and Optimization of Thienopyridine Carboxamides as Inhibitors of HIV Regul

- Acetylcholinesterase enzyme inhibitor activity of some novel pyrazinamide condensed 1,2,3,4-tetrahydropyrimidines. PMC.

- Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central.

- 4-methoxypyrimidine-2-carboximidamide hydrochloride. Sigma-Aldrich.

- 4-METHYLPYRIMIDINE-2-CARBOXAMIDINE HCL. CymitQuimica.

- Synthesis and evaluation of 4-(2-pyrimidinylamino)

- Binding affinities of synthetic peptides, pyridine-2-carboxamidonetropsin and 1-methylimidazole-2-carboxamidonetropsin, that form 2:1 complexes in the minor groove of double-helical DNA. PubMed.

- Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)

- 2-[Methoxy(phenyl)methyl]pyrimidine-4-carboxamide | C13H13N3O2. PubChem.

- Synthesis and structure-affinity relationships of 4-(5-Aryl-1,2,3,6-tetrahydropyridino)pyrimidine derivatives as corticotropin-releasing factor(1) receptor antagonists. PubMed.

- N-methylpyrimidine-2-carboxamide|CAS 1510059-99-0. Benchchem.

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetylcholinesterase enzyme inhibitor activity of some novel pyrazinamide condensed 1,2,3,4-tetrahydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-affinity relationships of 4-(5-Aryl-1,2,3,6-tetrahydropyridino)pyrimidine derivatives as corticotropin-releasing factor(1) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification and Optimization of Thienopyridine Carboxamides as Inhibitors of HIV Regulatory Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of 4-(2-pyrimidinylamino) benzamides inhibitors of hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Investigating the Therapeutic Potential of 4-Methylpyrimidine-2-carboxamidine hydrochloride

Abstract:

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the therapeutic potential of 4-Methylpyrimidine-2-carboxamidine hydrochloride. While direct pharmacological data for this specific molecule is limited, its constituent chemical moieties—a pyrimidine ring and a guanidino group—are well-represented in a diverse range of bioactive compounds. This guide synthesizes information from analogous structures to propose potential therapeutic targets and outlines detailed experimental strategies for their validation. By elucidating the causality behind experimental choices and providing robust, self-validating protocols, this document serves as a roadmap for initiating a thorough investigation into the pharmacological profile of this compound.

Part 1: Introduction and Rationale

This compound is a small molecule featuring a pyrimidine scaffold substituted with a methyl group and a carboxamidine (guanidino) functional group. The guanidino group, a strong base that is protonated at physiological pH, is a key pharmacophore in numerous approved drugs and clinical candidates.[1] Its ability to form multiple hydrogen bonds and engage in electrostatic interactions allows it to bind to a variety of biological targets. Similarly, the pyrimidine ring is a privileged scaffold in medicinal chemistry, found in a wide array of therapeutic agents, including kinase inhibitors and antimicrobial compounds.[2]

The combination of these two moieties in this compound suggests a high probability of biological activity. This guide will therefore focus on a rational, structure-based approach to identify and validate its potential therapeutic targets.

Part 2: Potential Therapeutic Target Classes

Based on the known pharmacology of its core structures, we can hypothesize several classes of proteins that may be targeted by this compound.

Targets of the Guanidino Moiety

The guanidino group is a common feature in molecules that interact with enzymes and ion channels.[3]

-

Enzyme Inhibition: Many enzymes that process arginine or other guanidino-containing substrates can be inhibited by guanidino-mimetic compounds. Potential targets include:

-

Nitric Oxide Synthases (NOS): These enzymes convert L-arginine to nitric oxide, a key signaling molecule in various physiological and pathological processes.

-

Polyamine Oxidases: These enzymes are involved in polyamine catabolism, a pathway often dysregulated in cancer.[4]

-

Proteases: Certain proteases, particularly those with arginine in their recognition sequence, could be potential targets.

-

-

Antimicrobial Activity: The guanidino group is a hallmark of several antimicrobial agents that disrupt microbial cell membranes.[5][6] The cationic nature of the protonated guanidino group can facilitate interaction with negatively charged components of bacterial and fungal cell walls.

-

Ion Channels and Exchangers: The ability of the guanidino group to interact with cation binding sites suggests potential activity against targets such as the sodium-hydrogen exchanger.[3]

Targets of the Pyrimidine Moiety

The pyrimidine scaffold is a versatile building block for a range of therapeutic agents.[2]

-

Kinase Inhibition: The pyrimidine ring is a common core structure in many kinase inhibitors, where it often serves as a scaffold for presenting substituents that interact with the ATP-binding pocket.

-

Enzyme Inhibition: Pyrimidine-based compounds have been shown to inhibit various enzymes, including:

-

Sodium Channel Blockade: Certain pyrimidine-carboxamides have demonstrated potent, state-dependent sodium channel blocking activity, suggesting potential applications in pain management.[9]

Part 3: Proposed High-Priority Therapeutic Areas and Targets

Based on the analysis of its structural components, the following therapeutic areas and initial molecular targets are proposed for investigation:

| Therapeutic Area | Potential Molecular Target(s) | Rationale |

| Oncology | - Kinases- Polyamine Oxidases | Pyrimidine core is common in kinase inhibitors; guanidino group may target polyamine metabolism.[2][4] |

| Infectious Diseases | - Bacterial Cell Membranes- Fungal Cell Membranes | The guanidino group is a known antimicrobial pharmacophore.[1][5][6] |

| Inflammatory Diseases | - Nitric Oxide Synthases (NOS) | Guanidino compounds can inhibit NOS, which is involved in inflammation.[3] |

| Neuropathic Pain | - Voltage-gated Sodium Channels | Pyrimidine-carboxamides have shown activity as sodium channel blockers.[9] |

| Metabolic Diseases | - Dipeptidyl Peptidase-4 (DPP-IV) | Pyrimidine-based structures have been identified as DPP-IV inhibitors.[7] |

Part 4: Experimental Validation Strategy

A multi-tiered approach is recommended to systematically evaluate the therapeutic potential of this compound.

Initial Broad-Spectrum Screening

A cost-effective initial step is to submit the compound to a broad-spectrum pharmacological profiling service. This will provide a rapid assessment of its activity against a wide range of targets and can help to prioritize subsequent, more focused investigations.

Target-Specific Validation Workflows

The following sections provide detailed protocols for validating the high-priority potential targets.

Caption: Workflow for kinase inhibitor validation.

Protocol for IC50 Determination:

-

Prepare Kinase and Substrate: Reconstitute the purified kinase and its corresponding substrate in the appropriate kinase buffer.

-

Compound Dilution: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer.

-

Kinase Reaction: In a 384-well plate, add the kinase, substrate, and compound. Initiate the reaction by adding ATP. Incubate at room temperature for the optimized reaction time.

-

Detection: Add a detection reagent (e.g., ADP-Glo, LanthaScreen) to stop the reaction and measure the signal according to the manufacturer's instructions.

-

Data Analysis: Plot the signal as a function of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Workflow for antimicrobial activity assessment.

Protocol for Minimum Inhibitory Concentration (MIC) Determination:

-

Prepare Bacterial/Fungal Inoculum: Culture the microbial strain to the logarithmic growth phase and dilute to the appropriate concentration in growth medium (e.g., Mueller-Hinton broth).

-

Compound Dilution: Prepare a 2-fold serial dilution of this compound in the growth medium in a 96-well plate.

-

Inoculation: Add the microbial inoculum to each well of the plate. Include positive (no compound) and negative (no inoculum) controls.

-

Incubation: Incubate the plate at the optimal temperature and time for the specific microbial strain (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microbe.

Caption: Workflow for NOS inhibition validation.

Protocol for NOS Activity Assay:

-

Prepare Reagents: Prepare a reaction buffer containing all necessary cofactors for NOS activity (e.g., NADPH, FAD, FMN, BH4).

-

Compound Dilution: Prepare a serial dilution of this compound.

-

Enzyme Reaction: In a 96-well plate, add the reaction buffer, L-arginine (substrate), and the compound. Initiate the reaction by adding purified NOS enzyme. Incubate at 37°C.

-

Nitrite Detection: After the incubation period, add Griess reagent to each well and measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Part 5: Data Interpretation and Next Steps

The data generated from these assays will provide a comprehensive initial profile of this compound.

-

Potency and Selectivity: The IC50 or MIC values will determine the potency of the compound against its targets. For targets like kinases and NOS, selectivity profiling against different isoforms is crucial to predict potential side effects.

-

Mechanism of Action: The cell-based and mechanistic assays will provide insights into how the compound exerts its biological effects.

-

Structure-Activity Relationship (SAR): If active "hits" are identified, a medicinal chemistry campaign can be initiated to synthesize analogs and establish an SAR. This will guide the optimization of potency, selectivity, and pharmacokinetic properties.

A "hit" compound can be defined as one that shows significant activity in a primary assay (e.g., IC50 < 10 µM or MIC < 32 µg/mL) and is confirmed in a relevant cell-based assay. Promising hits should be further evaluated in more complex in vitro models and eventually in in vivo disease models to assess their therapeutic potential.

Part 6: Conclusion

While the pharmacological profile of this compound has not been explicitly described in the literature, its chemical structure provides a strong basis for a rational investigation into its therapeutic potential. By systematically applying the workflows and protocols outlined in this guide, researchers can efficiently identify and validate potential targets, paving the way for the development of novel therapeutics. The key is to let the data guide the research direction and to employ a multi-faceted experimental approach to build a comprehensive understanding of the compound's biological activities.

References

-

Maccioni, E., et al. (2009). Synthesis and biological evaluation of guanidino compounds endowed with subnanomolar affinity as competitive inhibitors of maize polyamine oxidase. Journal of Medicinal Chemistry, 52(15), 4774-85. Available at: [Link]

-

Baran, N., & Handzlik, J. (2018). Biological activities of guanidine compounds. Current Medicinal Chemistry, 25(29), 3446-3467. Available at: [Link]

-

Mock, E. D., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(15), 11467-11492. Available at: [Link]

-

Knapp, M. J., et al. (2022). Guanidine-Containing Antifungal Agents against Human-Relevant Fungal Pathogens (2004–2022)—A Review. Journal of Fungi, 8(11), 1159. Available at: [Link]

-

Gzyl, K., et al. (2014). Guanidino groups greatly enhance the action of antimicrobial peptidomimetics against bacterial cytoplasmic membranes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1838(10), 2492-2502. Available at: [Link]

-

Ratnayake, D., et al. (2022). The Activity of PHMB and Other Guanidino Containing Compounds against Acanthamoeba and Other Ocular Pathogens. Microorganisms, 10(7), 1375. Available at: [Link]

-

Khan, I., et al. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. Antibiotics, 12(4), 681. Available at: [Link]

-

Swensen, A. M., et al. (2006). Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states. Journal of Pharmacology and Experimental Therapeutics, 318(3), 1083-93. Available at: [Link]

-

Psomas, G., et al. (2020). Structure and biological evaluation of pyridine-2-carboxamidine copper(II) complex resulting from N-O bond cleavage of a sulfonyl o-pyridine carboxamidoxime. Journal of Inorganic Biochemistry, 209, 111085. Available at: [Link]

-

Kato, N., et al. (2011). Discovery and pharmacological characterization of N-[2-({2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl}amino)-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide hydrochloride (anagliptin hydrochloride salt) as a potent and selective DPP-IV inhibitor. Bioorganic & Medicinal Chemistry, 19(23), 7221-7. Available at: [Link]

-

Glisic, S., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Molecules, 27(20), 7050. Available at: [Link]

Sources

- 1. Guanidine-Containing Antifungal Agents against Human-Relevant Fungal Pathogens (2004–2022)—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action [mdpi.com]

- 3. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of guanidino compounds endowed with subnanomolar affinity as competitive inhibitors of maize polyamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Guanidino groups greatly enhance the action of antimicrobial peptidomimetics against bacterial cytoplasmic membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 7. Discovery and pharmacological characterization of N-[2-({2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl}amino)-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide hydrochloride (anagliptin hydrochloride salt) as a potent and selective DPP-IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Modern Therapeutics: A Literature Review on the Discovery and Evolution of Pyrimidine-Based Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Pyrimidine Scaffold

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, stands as a fundamental structural motif in the realm of medicinal chemistry and drug discovery.[1][2] Its prevalence in nature is profound, forming the essential building blocks of nucleic acids—cytosine, thymine, and uracil—and participating in a vast array of biological processes.[3][4] This inherent biological relevance has made the pyrimidine scaffold a "privileged" structure in the eyes of medicinal chemists, a versatile and adaptable framework for the design of novel therapeutic agents.[5][6] Over the past six decades, the exploration of pyrimidine chemistry has yielded a remarkable diversity of drugs targeting a wide spectrum of diseases, from infectious agents and cancer to cardiovascular and neurological disorders.[7][8] This guide provides a comprehensive literature review on the discovery and development of pyrimidine-based compounds, tracing their historical origins, key synthetic milestones, and the evolution of their therapeutic applications.

A Historical Perspective: From Natural Products to Synthetic Analogs

The journey into the world of pyrimidine chemistry began not in the laboratory, but with the isolation of naturally occurring pyrimidine-containing compounds. In 1818, Brugnatelli isolated alloxan, a pyrimidine derivative, by oxidizing uric acid with nitric acid.[9][10] However, the systematic study of pyrimidines truly commenced in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines.[4] The parent compound, pyrimidine itself, was first prepared by Gabriel and Colman in 1900.[4]

Early research was heavily influenced by the discovery of pyrimidine bases in nucleic acids, which spurred investigations into their biological roles and the potential of synthetic analogs as therapeutic agents. This led to the development of foundational drugs like 5-fluorouracil, a cornerstone of cancer chemotherapy, and zidovudine (AZT), a landmark in the fight against HIV.[4][11] These early successes solidified the importance of the pyrimidine scaffold and paved the way for decades of intensive research and development.

The Versatility of the Pyrimidine Core: A Gateway to Diverse Biological Activities

The remarkable therapeutic versatility of pyrimidine-based compounds stems from the unique physicochemical properties of the pyrimidine ring. Its ability to act as both a hydrogen bond donor and acceptor, coupled with its capacity to serve as a bioisostere for the phenyl ring and other aromatic systems, allows for effective interaction with a wide range of biological targets.[5][7] This adaptability has enabled the development of drugs with a vast array of pharmacological activities.

A Spectrum of Therapeutic Applications:

The biological activities attributed to pyrimidine derivatives are extensive and continue to expand.[11][12][13] These include:

-

Anticancer: Pyrimidine analogs have a long and successful history in oncology.[9][11] They can act as antimetabolites, inhibiting DNA and RNA synthesis, or as inhibitors of key enzymes involved in cancer cell proliferation, such as tyrosine kinases.[11][14]

-

Antiviral: The structural similarity of pyrimidine derivatives to natural nucleosides makes them potent antiviral agents, particularly as inhibitors of viral reverse transcriptase and other essential viral enzymes.[15][16]

-

Antibacterial and Antifungal: Pyrimidine-containing compounds have demonstrated significant efficacy against a variety of bacterial and fungal pathogens.[15][17] The emergence of multi-drug resistant strains has further fueled the exploration of novel pyrimidine-based antimicrobials.[9][11]

-

Anti-inflammatory and Analgesic: Certain pyrimidine derivatives exhibit potent anti-inflammatory and analgesic properties, with some showing superior activity to conventional non-steroidal anti-inflammatory drugs (NSAIDs).[11][18]

-

Central Nervous System (CNS) Activity: The pyrimidine scaffold is also found in drugs targeting the CNS, including sedatives, hypnotics, and anticonvulsants.[12][13]

-

Cardiovascular: Pyrimidine derivatives have been developed as antihypertensive agents and for the treatment of other cardiovascular conditions.[3][7]

This broad spectrum of activity underscores the remarkable chemical tractability of the pyrimidine core, allowing for fine-tuning of its properties to achieve desired therapeutic effects.[19]

The Engine of Discovery: Evolution of Synthetic Methodologies

The ability to efficiently synthesize and modify the pyrimidine ring has been a critical driver of discovery in this field. Over the years, a diverse arsenal of synthetic methods has been developed, ranging from classical condensation reactions to modern, highly efficient catalytic processes.

Foundational Synthetic Strategies:

The principal synthesis of pyrimidines typically involves the cyclization of a β-dicarbonyl compound with a compound containing an N-C-N moiety.[4] Key classical methods include:

-

Pinner Synthesis: This traditional method involves the condensation of an amidine with a β-ketoester.[20] While historically significant, it often requires harsh reaction conditions.

-

Biginelli Reaction: A well-established one-pot, multi-component reaction that condenses an aldehyde, a β-ketoester, and urea or thiourea to form dihydropyrimidines.[19][20] This reaction is valued for its simplicity and efficiency.[19]

Modern Innovations in Pyrimidine Synthesis:

In recent years, the focus has shifted towards developing more sustainable and efficient synthetic routes.[20] Contemporary approaches include:

-

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields in pyrimidine synthesis.[20]

-

Transition Metal-Catalyzed Reactions: Catalytic methods, such as those employing iridium or palladium, offer high efficiency and selectivity in the formation of pyrimidine rings.[2][20]

-

Multicomponent Reactions: Building on the principles of the Biginelli reaction, modern multicomponent strategies allow for the rapid assembly of complex and diverse pyrimidine libraries.[4][21]

-

Green Chemistry Approaches: The use of environmentally friendly solvents, catalysts, and reaction conditions is a growing trend in pyrimidine synthesis, aligning with the principles of sustainable chemistry.[2]

These advancements in synthetic chemistry have been instrumental in expanding the chemical space accessible to medicinal chemists, facilitating the discovery of novel pyrimidine-based drug candidates.[22]

Structure-Activity Relationship (SAR): The Blueprint for Rational Drug Design

The biological activity of a pyrimidine derivative is intricately linked to the nature and position of the substituents on its core ring structure.[23][24] Understanding these structure-activity relationships (SAR) is paramount for the rational design of potent and selective therapeutic agents.

Key Structural Modifications and Their Impact:

Systematic exploration of substitutions at various positions of the pyrimidine ring has revealed key insights into optimizing biological activity. For instance, in the context of kinase inhibitors, a common theme is the importance of the 2,4-disubstitution pattern. Anilino or related aromatic groups at these positions can engage in crucial hydrogen bonding interactions within the ATP-binding pocket of the target kinase.[23]

The strategic placement of different functional groups can influence a molecule's potency, selectivity, and pharmacokinetic properties. For example, the introduction of a fluorine atom at the 5-position of the pyrimidine ring is a well-known strategy in the design of anticancer agents.[9]

The Power of Fused Ring Systems:

Fusing the pyrimidine ring with other heterocyclic systems, such as pyrrole, pyrazole, or pyridine, can significantly enhance its biological activity and lead to the discovery of compounds with novel mechanisms of action.[14][17] These fused systems can provide additional points of interaction with the biological target, leading to increased potency and selectivity.

The Modern Drug Discovery Workflow: From Concept to Clinic

The discovery and development of a new pyrimidine-based drug is a complex, multi-stage process that integrates cutting-edge science and technology.

A Step-by-Step Overview:

-

Target Identification and Validation: The process begins with identifying a biological target, such as an enzyme or receptor, that plays a crucial role in a particular disease.

-

Lead Discovery: This stage involves identifying initial "hit" compounds that show activity against the target. This can be achieved through high-throughput screening of large compound libraries or through rational design based on the structure of the target.

-

Lead Optimization: Medicinal chemists then systematically modify the structure of the hit compounds to improve their potency, selectivity, and drug-like properties. This iterative process is guided by SAR studies and computational modeling.

-

Preclinical Development: Promising lead candidates undergo extensive preclinical testing to evaluate their safety and efficacy in cellular and animal models.

-

Clinical Trials: Compounds that successfully navigate preclinical development advance to clinical trials in humans to assess their safety, dosage, and effectiveness in treating the target disease.

The Role of Computational Chemistry:

Computational approaches have become indispensable in modern drug discovery.[25][26] Techniques such as molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) modeling are used to predict the binding affinity of compounds to their targets, identify potential lead candidates from large databases, and guide the optimization process.[25][27][28] These in silico methods can significantly accelerate the drug discovery timeline and reduce the costs associated with experimental screening.[25]

Experimental Protocols: A Glimpse into the Lab

To provide a practical understanding of the methodologies discussed, the following sections outline representative experimental protocols for the synthesis and biological evaluation of pyrimidine-based compounds.

General Protocol for Biginelli Reaction:

This protocol describes a classic and widely used method for the synthesis of dihydropyrimidones.

-

Reactant Preparation: In a round-bottom flask, combine the aldehyde (1 mmol), β-dicarbonyl compound (1 mmol), and urea or thiourea (1.5 mmol) in a suitable solvent (e.g., ethanol).

-

Catalyst Addition: Add a catalytic amount of an acid (e.g., HCl) or a Lewis acid.

-

Reaction: Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates out and can be collected by filtration.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent.

General Protocol for Kinase Inhibition Assay:

This protocol outlines a common method for evaluating the inhibitory activity of a compound against a specific kinase.

-

Reagent Preparation: Prepare solutions of the kinase, the substrate (a peptide or protein that is phosphorylated by the kinase), ATP (the phosphate donor), and the test compound at various concentrations.

-

Reaction Initiation: In a microplate well, combine the kinase, substrate, and test compound. Initiate the reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at a specific temperature for a set period.

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays, fluorescence-based assays, or antibody-based detection (e.g., ELISA).

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity).

Visualizing the Concepts: Diagrams and Workflows

To further illustrate the key concepts discussed in this guide, the following diagrams have been generated using the DOT language.

Caption: The fundamental chemical structure of the pyrimidine ring.

Caption: The sequential stages of the modern drug discovery process.

Conclusion and Future Directions

The journey of pyrimidine-based compounds, from their discovery in natural products to their current status as indispensable therapeutic agents, is a testament to the power of medicinal chemistry. The versatility of the pyrimidine scaffold, coupled with continuous innovation in synthetic methodologies and a deepening understanding of its biological interactions, has led to a rich and diverse pipeline of life-saving drugs.[7][19]

Looking ahead, the field is poised for further advancements. The integration of artificial intelligence and machine learning into the drug discovery process promises to accelerate the identification and optimization of novel pyrimidine-based candidates.[26] Furthermore, the exploration of new biological targets and the development of innovative drug delivery systems will continue to expand the therapeutic potential of this remarkable heterocyclic core. The story of the pyrimidine is far from over; it remains a vibrant and dynamic field of research with the promise of delivering the next generation of transformative medicines.

References

-

An overview on synthesis and biological activity of pyrimidines. SciSpace by Typeset. Available from: [Link].

-

A review on biological importance of pyrimidines in the new era. ResearchGate. Available from: [Link].

-

Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). Oriental Journal of Chemistry. Available from: [Link].

-

A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. Available from: [Link].

-

A Study on the Biological and Medicinal Significance of Pyrimidines and Related Heterocycles. Ignited Minds Journals. Available from: [Link].

-

BIOLOGICAL AND MEDICINAL SIGNIFICANCE OF PYRIMIDINES: A REVIEW. International Journal of Pharmaceutical Sciences and Research. Available from: [Link].

-

Biological activities of synthetic pyrimidine derivatives. SciSpace by Typeset. Available from: [Link].

-

Structure-activity Relationships of Pyrimidines as Dihydroorotate Dehydrogenase Inhibitors. PubMed. Available from: [Link].

-

Recent Advances in Pyrimidine-Based Drugs. National Center for Biotechnology Information. Available from: [Link].

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. Available from: [Link].

-

Recent Advances in Pyrimidine-Based Drugs. ResearchGate. Available from: [Link].

-

Synthesis, Reactions and Medicinal Uses of Pyrimidine. Pharmaguideline. Available from: [Link].

-

FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. PubMed. Available from: [Link].

-

FDA‐Approved Pyrimidine‐Containing Drugs: Synthesis and Clinical Application. ResearchGate. Available from: [Link].

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science. Available from: [Link].

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ResearchGate. Available from: [Link].

-

Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link].

-

Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. Available from: [Link].

-

Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies. PubMed. Available from: [Link].

-

Discovery of a pyrimidine compound endowed with antitumor activity. PubMed. Available from: [Link].

-

Pyrimidine Scaffolds as Versatile Platforms for Therapeutic Potential: A Review. Asian Journal of Chemistry. Available from: [Link].

-

Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. PubMed. Available from: [Link].

-

"Progressing Drug Discovery: An Innovative Method for Synthesizing Pyrimidines". International Journal of Advanced Research in Engineering, Science & Management. Available from: [Link].

-

Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online. Available from: [Link].

-

Pyrimidine. Wikipedia. Available from: [Link].

-

Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. Available from: [Link].

-

Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor. MDPI. Available from: [Link].

-

Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor. PubMed. Available from: [Link].

-

Computational Methods in the Design of Anticancer Drugs. National Center for Biotechnology Information. Available from: [Link].

-

Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. Research Trend. Available from: [Link].

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. National Center for Biotechnology Information. Available from: [Link].

-

Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. National Center for Biotechnology Information. Available from: [Link].

-

Computational modelling and analysis of Pyrimidine analogues as EGFR inhibitor in search of anticancer agents. Biomedicine. Available from: [Link].

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Royal Society of Chemistry. Available from: [Link].

-

FDA approved five-membered ring fused pyrimidine-based derivatives and their biological properties. Open Ukrainian Citation Index. Available from: [Link].

-

Kygevvi (Doxecitine and Doxribtimine Powder, for Oral Solution): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. Available from: [Link].

-

(PDF) Synthesis, reactions, and applications of pyrimidine derivatives. ResearchGate. Available from: [Link].

-

Different examples of FDA-approved pyrimidine-based antimicrobial drugs. ResearchGate. Available from: [Link].

-

The evolutionary history of the first three enzymes in pyrimidine biosynthesis. PubMed. Available from: [Link].

-

Recent Advances in Pyrimidine-Based Drugs. MDPI. Available from: [Link].

Sources

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. tandfonline.com [tandfonline.com]

- 3. A Study on the Biological and Medicinal Significance of Pyrimidines and Related Heterocycles [ignited.in]

- 4. Pyrimidine - Wikipedia [en.wikipedia.org]

- 5. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. gsconlinepress.com [gsconlinepress.com]

- 10. growingscience.com [growingscience.com]

- 11. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

- 12. researchgate.net [researchgate.net]

- 13. ijpsr.com [ijpsr.com]

- 14. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 15. orientjchem.org [orientjchem.org]

- 16. Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline [pharmaguideline.com]

- 17. derpharmachemica.com [derpharmachemica.com]

- 18. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 19. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Synthesis and uses of Pyrimidine_Chemicalbook [chemicalbook.com]

- 22. "Progressing Drug Discovery: An Innovative Method for Synthesizing Pyrimidines" [ijaresm.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. benthamdirect.com [benthamdirect.com]

- 25. Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor [mdpi.com]

- 26. Computational Methods in the Design of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. biomedicineonline.org [biomedicineonline.org]

Spectroscopic Characterization of 4-Methylpyrimidine-2-carboxamidine Hydrochloride: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for 4-Methylpyrimidine-2-carboxamidine hydrochloride, a compound of interest in medicinal chemistry and drug development.[1][2] Given the limited availability of directly published experimental spectra for this specific salt, this document leverages established principles of spectroscopy and data from structurally analogous compounds to provide a robust predictive characterization. This guide is intended for researchers, scientists, and professionals in drug development to aid in the identification, purification, and structural elucidation of this compound.

Molecular Structure and Key Features

This compound possesses a distinct molecular architecture that dictates its spectroscopic properties. The structure consists of a pyrimidine ring substituted with a methyl group at the 4-position and a carboxamidine group at the 2-position. The hydrochloride salt form implies the protonation of one of the basic nitrogen atoms, most likely on the carboxamidine moiety, influencing the electronic environment and, consequently, the spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The expected ¹H and ¹³C NMR spectra of this compound in a suitable solvent like DMSO-d₆ are detailed below.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons on the pyrimidine ring, the methyl group protons, and the protons of the carboxamidine group.

Expected ¹H NMR Chemical Shifts:

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Pyrimidine H-5 | ~7.0 - 7.5 | Doublet | 1H | Coupled to H-6. |

| Pyrimidine H-6 | ~8.5 - 9.0 | Doublet | 1H | Deshielded due to proximity to two nitrogen atoms. |

| Methyl (CH₃) | ~2.5 - 2.8 | Singlet | 3H | Attached to the pyrimidine ring. |

| Amidine (NH₂) | ~8.0 - 9.5 | Broad Singlet | 2H | Exchangeable with D₂O. Chemical shift can vary with concentration and temperature. |

| Amidine (NH) | ~9.5 - 11.0 | Broad Singlet | 1H | Exchangeable with D₂O. Likely protonated in the hydrochloride salt. |

Note: The exact chemical shifts can be influenced by solvent, concentration, and temperature. The broadness of the NH signals is due to quadrupole broadening and chemical exchange.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Expected ¹³C NMR Chemical Shifts:

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

| Pyrimidine C-2 | ~160 - 165 | Attached to the electron-withdrawing carboxamidine group. |

| Pyrimidine C-4 | ~165 - 170 | Attached to the methyl group and a nitrogen atom. |

| Pyrimidine C-5 | ~120 - 125 | Aromatic CH. |

| Pyrimidine C-6 | ~155 - 160 | Aromatic CH, deshielded by two adjacent nitrogen atoms. |

| Carboxamidine C | ~150 - 155 | Carbon of the C=N bond. |

| Methyl C | ~20 - 25 | Aliphatic carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H stretch (Amidine) | 3100 - 3500 | Strong, Broad | Multiple bands may be observed due to symmetric and asymmetric stretching of NH₂ and the N-H of the protonated amine. |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium | |

| C-H stretch (Aliphatic) | 2850 - 3000 | Medium | From the methyl group. |

| C=N stretch (Pyrimidine ring) | 1600 - 1680 | Strong | |

| C=N stretch (Carboxamidine) | 1550 - 1650 | Strong | |

| C-N stretch | 1200 - 1350 | Medium-Strong |

The presence of strong, broad bands in the high-frequency region (above 3000 cm⁻¹) would be a key indicator of the N-H groups in the carboxamidine hydrochloride moiety.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.

Expected Mass Spectral Data:

-

Molecular Ion (M⁺): The mass spectrum, likely acquired using electrospray ionization (ESI), would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺, where M is the free base (4-Methylpyrimidine-2-carboxamidine). The calculated exact mass of the free base (C₆H₈N₄) is 136.0749. Therefore, the [M+H]⁺ ion would be observed at m/z 137.0827.

-

Key Fragmentation Patterns: Fragmentation of the molecular ion could involve the loss of ammonia (NH₃) or the cleavage of the pyrimidine ring, leading to characteristic fragment ions.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction to obtain the final spectrum.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.

Visualization of Molecular Structure and Spectroscopic Correlations

The following diagrams illustrate the molecular structure and the expected correlations in the spectroscopic data.

Figure 1: Molecular structure of this compound.

Figure 2: General workflow for spectroscopic analysis.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By combining theoretical knowledge with data from related compounds, we have constructed a detailed predictive analysis of its NMR, IR, and MS spectra. This information will be invaluable for researchers working with this compound, facilitating its unambiguous identification and characterization. As with any predictive analysis, it is recommended to confirm these findings with experimental data once it becomes available.

References

- Royal Society of Chemistry. (2019). Supporting Information.

- Royal Society of Chemistry. (2015). Supporting Information.

- ChemicalBook. 4-Methylpyrimidine(3438-46-8) IR Spectrum.

- ChemicalBook. 4-Methylpyrimidine(3438-46-8) 1H NMR spectrum.

- PubChem. 4-chloro-N-methylpyridine-2-carboxamide hydrochloride (1:1).

- MedCrave online. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents.

- Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes.

- Biointerface Research in Applied Chemistry. (2022). Manifestation of Intermolecular Interactions in the IR Spectra of 2- and 4-Methylmethcathinones Hydrochlorides: DFT Study and Hirshfeld Surfaces Analysis.

- MDPI. (2019). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid.

Sources

Physical and chemical characteristics of 4-Methylpyrimidine-2-carboxamidine hydrochloride

An In-depth Technical Guide to 4-Methylpyrimidine-2-carboxamidine hydrochloride

This document provides a comprehensive technical overview of this compound, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This guide moves beyond a simple data sheet to offer insights into the compound's structural attributes, physicochemical properties, analytical characterization, and safe handling protocols, grounded in established chemical principles.

Core Chemical Identity and Structural Elucidation

This compound belongs to the pyrimidine class of heterocyclic compounds. The pyrimidine core is a fundamental scaffold in numerous biologically active molecules, including nucleobases. The presence of a basic amidine group at the 2-position and a methyl group at the 4-position defines its unique chemical personality and potential for further chemical modification.

| Identifier | Value | Source |

| IUPAC Name | 4-methylpyrimidine-2-carboximidamide;hydrochloride | Inferred from Structure |

| CAS Number | 1400764-31-9 | [1][2] |

| Molecular Formula | C₆H₉ClN₄ | [1] |